molecular formula C21H36N7O16P3S2 B1194162 Coenzyme A persulfide CAS No. 81918-99-2

Coenzyme A persulfide

Cat. No. B1194162
CAS RN: 81918-99-2
M. Wt: 799.6 g/mol
InChI Key: REVPHPVBPSIEKM-IBOSZNHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A persulfide is a possible in vivo inhibitor of mammalian short chain acyl-CoA dehydrogenase.

Scientific Research Applications

  • Sulfur Incorporation into Biomolecules in Prokaryotes:

    • Sulfur, a crucial element of living matter, is incorporated into biomolecules in prokaryotes through two primary strategies. One involves the addition of sulfide to an activated acceptor in the biosynthesis of biomolecules like cysteine, methionine, and coenzyme A. The other strategy uses an activated sulfur species, persulfidic sulfur (R-S-SH), produced enzymatically by proteins such as IscS, SufS, and rhodanese. This process is fundamental in the biosynthesis of iron-sulfur clusters and various cofactors, highlighting the significance of persulfidic sulfur in prokaryotic biochemistry (Kessler, 2006).
  • Role in Hydrogen Sulfide (H2S) Catabolism:

    • In the context of H2S catabolism, particularly in the mitochondrial sulfide oxidation pathway, the enzyme ETHE1 converts persulfides to sulfite. The study of human ETHE1, including variants with patient mutations, reveals that both glutathione and coenzyme A act as persulfide carriers for ETHE1. This finding is crucial for understanding how low steady-state H2S levels are maintained and the implications of patient mutations in ETHE1 on cellular processes (Kabil & Banerjee, 2012).
  • Sulfur Reducing Capabilities of Coenzyme‐A Disulfide Reductase (CoADR) and NADH‐Dependent Persulfide Reductase (Npsr):

    • CoADR and Npsr, enzymes found in anaerobic environments, are suggested to play a role in sulfur respiration. A metagenomic analysis was conducted to explore their relationship with sulfur reduction indirectly. This analysis, involving the Joint Genome Institute's metagenome database, indicated a correlation between CoADR, Npsr, and known sulfur reducing proteins, suggesting their involvement in sulfur reduction (Wragan et al., 2020).
  • Biochemical Properties and Functions of Persulfides:

    • Persulfides are known for their enhanced antioxidant abilities compared to H2S. They directly convert protein thiols into protein persulfides, indicating distinct physiological functions. The design of chemical tools and techniques for studying persulfides under various conditions has been a significant advancement in understanding their biological roles (Dillon & Matson, 2021).
  • Enzymatic Generation and Use in Biosynthetic Pathways:

    • The enzymatic generation of persulfidic sulfur and its utilization in biosynthetic pathways is a key area of study. Understanding the properties and enzymatic production of persulfidic sulfur helps in comprehending its role in the biosynthesis of vital biomolecules (Kessler, 2006).

properties

CAS RN

81918-99-2

Product Name

Coenzyme A persulfide

Molecular Formula

C21H36N7O16P3S2

Molecular Weight

799.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

REVPHPVBPSIEKM-IBOSZNHHSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

Other CAS RN

81918-99-2

synonyms

CoA persulfide
coenzyme A persulfide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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